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Introduction
Ivaltinostat, also known as CG-200745, is a potent, orally active pan-histone deacetylase

(HDAC) inhibitor.[1] It belongs to the hydroxamic acid class of HDAC inhibitors, which chelate

the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. The formic acid

salt of Ivaltinostat is a formulation developed to enhance the compound's solubility and stability

for research and clinical applications. This guide provides a comprehensive overview of

Ivaltinostat formic acid, including its mechanism of action, effects on key signaling pathways,

experimental protocols, and a summary of its preclinical and clinical data.

Chemical Properties and Formulation
Ivaltinostat formic acid possesses improved physicochemical properties compared to the free

base, facilitating its use in various experimental and clinical settings.

Formulation for In Vivo Studies:

For preclinical in vivo administration, Ivaltinostat formic acid can be formulated in various

vehicles. A common formulation involves dissolving the compound in a mixture of Dimethyl

Sulfoxide (DMSO) and a solubilizing agent such as PEG300, Tween-80, or corn oil, diluted in

saline.[2] For intravenous administration in clinical trials, it is formulated for infusion.[3]
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Mechanism of Action
Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes.

HDACs are responsible for removing acetyl groups from lysine residues on histones and other

proteins. By inhibiting HDACs, Ivaltinostat leads to the hyperacetylation of these proteins,

which in turn alters gene expression and affects various cellular processes.[1]

The primary mechanisms through which Ivaltinostat induces anti-tumor effects include:

Induction of p53-Dependent Apoptosis: Ivaltinostat promotes the accumulation and

acetylation of the p53 tumor suppressor protein. Acetylated p53 is activated, leading to the

transcriptional upregulation of its target genes, including the cyclin-dependent kinase

inhibitor p21 (Waf1/Cip1) and the E3 ubiquitin-protein ligase MDM2.[1][4] The activation of

this pathway results in cell cycle arrest and apoptosis.

Modulation of the Hippo Signaling Pathway: Ivaltinostat has been shown to induce anti-tumor

effects through the regulation of microRNAs that target the Hippo signaling pathway.[5] This

pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is

implicated in cancer.

Inhibition of Tubulin Deacetylation: In addition to histones, Ivaltinostat also inhibits the

deacetylation of other proteins, such as tubulin.[1] The acetylation status of tubulin is known

to affect microtubule stability and function, which can impact cell division and intracellular

transport.

Signaling Pathways
p53 Signaling Pathway
Ivaltinostat's role as an HDAC inhibitor directly impacts the p53 signaling pathway, a critical

regulator of cell cycle arrest and apoptosis in response to cellular stress. By preventing the

deacetylation of p53, Ivaltinostat enhances its stability and transcriptional activity.
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Caption: Ivaltinostat-mediated inhibition of HDACs leads to p53 acetylation and activation.

Hippo Signaling Pathway
Ivaltinostat also influences the Hippo signaling pathway, which plays a crucial role in controlling

cell proliferation and organ size. The downstream effector of this pathway, the transcriptional

co-activator with PDZ-binding motif (TAZ), is implicated in oncogenesis.
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Caption: Ivaltinostat's inhibition of HDACs can modulate TAZ levels, affecting cell proliferation.

Quantitative Data
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In Vitro Efficacy
Ivaltinostat has demonstrated potent anti-proliferative activity across a range of cancer cell

lines.

Cell Line Cancer Type IC50 (µM)
Exposure Time
(hours)

Reference

SNU-1196
Cholangiocarcino

ma
0.63 72 [1]

SNU-1196/GR
Cholangiocarcino

ma
0.93 72 [1]

SNU-308
Cholangiocarcino

ma
1.80 72 [1]

LNCaP, DU145,

PC3
Prostate Cancer Not specified 48 [1]

Calu6 Lung Cancer Not specified 48 [1]

Clinical Trial Data
A phase I/II clinical trial investigated Ivaltinostat in combination with gemcitabine and erlotinib

for advanced pancreatic ductal adenocarcinoma (PDAC).

Parameter Value Reference

Maximum Tolerated Dose

(MTD)
250 mg/m² [5]

Objective Response Rate

(ORR)
25.0% [5]

Disease Control Rate (DCR) 93.8% [5]

Median Overall Survival (OS) 8.6 months (95% CI: 5.3-11.2) [5]

Median Progression-Free

Survival (PFS)
5.3 months (95% CI: 3.7-5.8) [5]
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Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of Ivaltinostat on cancer

cell viability.

Materials:

Cancer cell line of interest

Complete cell culture medium

Ivaltinostat formic acid

Dimethyl sulfoxide (DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium and incubate for 24 hours.

Compound Treatment: Prepare a stock solution of Ivaltinostat formic acid in DMSO.

Serially dilute the stock solution in complete medium to achieve the desired final

concentrations. Add the diluted compound to the wells and incubate for the desired period

(e.g., 48 or 72 hours).

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value.
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Cell Viability Assay Workflow

1. Seed cells in 96-well plate

2. Treat with Ivaltinostat
(various concentrations)

3. Incubate for 48-72 hours

4. Add MTT reagent

5. Incubate for 2-4 hours

6. Add solubilization buffer

7. Measure absorbance at 570 nm

8. Calculate IC50 value
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Caption: Workflow for determining cell viability after Ivaltinostat treatment using an MTT assay.
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Western Blotting for Protein Expression and Acetylation
This protocol outlines the general steps for analyzing changes in protein expression (e.g., p53,

p21, MDM2, TAZ) and acetylation (e.g., acetylated-p53) following Ivaltinostat treatment.

Materials:

Cancer cell line of interest

Ivaltinostat formic acid

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (specific for the proteins of interest and their acetylated forms)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment and Lysis: Treat cells with Ivaltinostat for the desired time. Lyse the cells in

ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the

protein bands using an imaging system.

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blot Workflow

1. Cell treatment and lysis

2. Protein quantification

3. SDS-PAGE

4. Protein transfer to membrane

5. Blocking

6. Primary antibody incubation

7. Secondary antibody incubation

8. Chemiluminescent detection

9. Data analysis
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Caption: General workflow for analyzing protein expression and modification by Western blot.
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Conclusion
Ivaltinostat formic acid is a promising pan-HDAC inhibitor with demonstrated anti-cancer

activity in preclinical models and early-phase clinical trials. Its mechanism of action, involving

the activation of the p53 pathway and modulation of the Hippo pathway, provides a strong

rationale for its further development as a therapeutic agent. The data and protocols presented

in this guide offer a valuable resource for researchers and drug development professionals

working with this compound. Further investigation is warranted to fully elucidate its therapeutic

potential and to identify patient populations most likely to benefit from Ivaltinostat treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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